3-Phenethylphenol
Overview
Description
3-Phenethylphenol, also known as 3-(2-phenylethyl)phenol, is an organic compound with the molecular formula C14H14O. It is a type of phenol, characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenethylphenol can be synthesized through several methods, including:
Nucleophilic Aromatic Substitution: This method involves the substitution of an aryl halide with a nucleophile.
Fries Rearrangement: This method involves the rearrangement of phenolic esters under the influence of a Lewis acid, such as aluminum chloride, to yield hydroxyaryl ketones, which can be further reduced to phenols.
Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to ensure high yield and purity. The specific methods may vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions: 3-Phenethylphenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The hydroxyl group in phenols is a strongly activating, ortho- and para-directing substituent, making the aromatic ring highly reactive towards electrophilic aromatic substitution reactions.
Reduction: Quinones derived from phenols can be reduced back to hydroquinones using reducing agents.
Common Reagents and Conditions:
Oxidizing Agents: Sodium dichromate, chromium trioxide, potassium nitrosodisulfonate.
Reducing Agents: Various reducing agents can be used depending on the specific reaction conditions.
Major Products:
Quinones: Formed through oxidation.
Hydroquinones: Formed through reduction.
Scientific Research Applications
3-Phenethylphenol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-Phenethylphenol involves its interaction with various molecular targets and pathways. As a phenol, it can act as an antioxidant by donating hydrogen atoms or electrons to free radicals, thereby breaking the chain reaction of oxidation . Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity .
Comparison with Similar Compounds
Phenol: The simplest phenol, known for its antiseptic properties.
4-Phenethylphenol: Similar structure but with the phenylethyl group in the para position.
2-Phenethylphenol: Similar structure but with the phenylethyl group in the ortho position.
Uniqueness of 3-Phenethylphenol: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the phenylethyl group on the aromatic ring can significantly affect the compound’s properties and applications .
Properties
IUPAC Name |
3-(2-phenylethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11,15H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHZDRMFOVBNAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90187354 | |
Record name | 1-(3-Hydroxyphenyl)-2-phenylethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90187354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33675-75-1 | |
Record name | 1-(3-Hydroxyphenyl)-2-phenylethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033675751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3-Hydroxyphenyl)-2-phenylethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90187354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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